molecular formula C26H24FNO4 B12506577 Fmoc-(2S)-2-amino-5-(4-fluorophenyl)pentanoic acid

Fmoc-(2S)-2-amino-5-(4-fluorophenyl)pentanoic acid

Cat. No.: B12506577
M. Wt: 433.5 g/mol
InChI Key: KJWRTDHHQGWIHO-DEOSSOPVSA-N
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Description

Fmoc-(2S)-2-amino-5-(4-fluorophenyl)pentanoic acid is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its structure features a 4-fluorophenyl substituent at the fifth carbon of the pentanoic acid backbone, which influences electronic properties and steric interactions during peptide assembly. Key specifications include:

  • Molecular formula: C₂₆H₂₄FNO₄
  • Molecular weight: 449.9 g/mol
  • Purity: ≥95%
  • Storage: Lyophilized powder stored at -20°C to -80°C, with a shelf life of 6 months .

The fluorine atom enhances metabolic stability and modulates hydrophobicity, making this compound valuable in designing peptides for biomedical research .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H24FNO4

Molecular Weight

433.5 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(4-fluorophenyl)pentanoic acid

InChI

InChI=1S/C26H24FNO4/c27-18-14-12-17(13-15-18)6-5-11-24(25(29)30)28-26(31)32-16-23-21-9-3-1-7-19(21)20-8-2-4-10-22(20)23/h1-4,7-10,12-15,23-24H,5-6,11,16H2,(H,28,31)(H,29,30)/t24-/m0/s1

InChI Key

KJWRTDHHQGWIHO-DEOSSOPVSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCC4=CC=C(C=C4)F)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCC4=CC=C(C=C4)F)C(=O)O

Origin of Product

United States

Preparation Methods

Theoretical Basis for Dynamic Kinetic Resolution

Dynamic Kinetic Resolution (DKR) represents one of the most efficient approaches for the preparation of enantiomerically pure Fmoc-(2S)-2-amino-5-(4-fluorophenyl)pentanoic acid. This method overcomes the limitations of classical kinetic resolution by continuously racemizing the undesired enantiomer during the resolution process, theoretically allowing 100% conversion to the desired enantiomer.

The DKR approach involves forming diastereomeric Ni(II) complexes with chiral ligands that can be separated, followed by disassembly to obtain the desired (S)-amino acid. This method has been successfully applied to similar fluorinated amino acids and can be adapted for the synthesis of this compound.

Detailed Synthetic Procedure via DKR

Based on related synthesis protocols for fluorinated amino acids, the following procedure can be employed for this compound preparation:

Step 1: Preparation of racemic 2-amino-5-(4-fluorophenyl)pentanoic acid hydrochloride
The synthesis begins with the preparation of the racemic amino acid hydrochloride. This typically involves hydrolysis of a suitable precursor under acidic conditions, similar to the procedure used for the trifluoro analog:

Racemic precursor + 6 N hydrochloric acid → Heat at 100°C for 4 h → Cool, concentrate, and dry in vacuo

Step 2: Dynamic Kinetic Resolution
The racemic amino acid hydrochloride is then subjected to DKR using a chiral ligand (such as (S)-2-[N-(N′-benzylprolyl)amino]benzophenone) and nickel(II) chloride:

Racemic amino acid hydrochloride + chiral ligand (S)-4 + NiCl2 (anhydrous) + methanol + K2CO3 → 
Stir at 50°C for 2.5 h → Cool to 0°C → Pour into acetic acid/water → 
Filter, wash, and dry to obtain diastereomeric Ni(II) complex

Step 3: Disassembly of the diastereomeric complex
The Ni(II) complex is disassembled using acid hydrolysis to liberate the enantiomerically pure amino acid:

Diastereomeric Ni(II) complex + 3 N HCl + 1,2-dimethoxyethane → 
Heat at 50°C for 3 h → Cool, filter → Concentrate filtrate → 
Treat with EDTA disodium salt to remove metal ions

Step 4: Fmoc protection
The final step involves introducing the Fmoc protecting group using Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) under basic conditions:

(S)-amino acid + Fmoc-OSu + Na2CO3 + acetonitrile/water → 
Stir at room temperature for 4 h → Acidify with 6 N HCl → 
Extract with ethyl acetate → Concentrate and recrystallize to obtain this compound

Analytical Data and Yield

The DKR method typically provides the target compound with high enantiomeric purity. For similar fluorinated amino acid derivatives, yields of over 90% for the Fmoc protection step and enantiomeric excess (ee) of >98% have been reported. Table 1 summarizes the expected analytical data for this compound prepared via DKR:

Parameter Specification
Appearance White crystalline solid
Yield (overall) 85-93%
Enantiomeric purity >98% ee
Optical rotation [α]D specific to batch
Recrystallization solvent Ethyl acetate/heptane
HPLC purity >99%

Alkylation Approach

Chiral Auxiliary Alkylation Method

An alternative approach to preparing this compound involves alkylation of chiral glycine equivalents. This method relies on the use of chiral auxiliaries to control the stereochemistry during C-C bond formation.

Synthetic Procedure via Alkylation

The alkylation approach typically follows this general pathway for preparation of this compound:

Step 1: Preparation of the chiral Ni(II) complex
A suitable chiral Ni(II) complex of glycine is prepared first:

Glycine + chiral ligand + Ni(II) salt + base → Chiral Ni(II) complex

Step 2: Alkylation with 4-fluorophenylpropyl halide
The Ni(II) complex is alkylated with a 4-fluorophenylpropyl halide (such as 3-(4-fluorophenyl)propyl bromide) using controlled conditions:

Ni(II) complex + 3-(4-fluorophenyl)propyl bromide + base (NaOH beads) + DMF (dry, deoxygenated) → 
Stir at controlled temperature → Monitor reaction by TLC → 
Isolate major diastereomer

Step 3: Disassembly and Fmoc protection
The diastereomeric complex is hydrolyzed and protected with Fmoc as in the DKR method.

Optimization Considerations

The alkylation approach, while viable for smaller scales (~1 g), presents several challenges when scaled up. Based on studies with similar fluorinated derivatives, the following parameters require careful optimization:

  • Base selection : NaOH beads perform better than homogeneous bases like NaOMe
  • Solvent quality : Using high-purity, dry, and deoxygenated DMF is critical
  • Temperature control : Strict temperature control minimizes side reactions
  • Alkylating agent : Freshly prepared or high-purity alkylating agents improve yield

For the synthesis of this compound specifically, these considerations are particularly important to achieve high diastereoselectivity and yield.

Alternative Synthetic Approaches

Erlenmeyer Azlactone Synthesis

The Erlenmeyer azlactone synthesis represents a versatile approach for preparing fluorinated phenylalanine derivatives that can be adapted for the synthesis of this compound.

Protocol overview :

  • Multicomponent condensation of 4-fluorophenylpropylaldehyde with N-acetylglycine and acetic anhydride to form an azlactone
  • Basic hydrolysis of the azlactone
  • Stereoselective reduction to obtain the (S)-amino acid
  • Fmoc protection using standard methods

This method is particularly useful when starting from readily available 4-fluorophenyl aldehydes or when a library of analogs is desired.

Knoevenagel Condensation Method

Another viable approach involves Knoevenagel condensation, which has been successfully applied to the synthesis of various fluorinated phenylalanines:

Synthetic steps :

  • Condense methyl isocyanoacetate with 4-fluorophenylpropylaldehyde in the presence of Cu(I) catalyst
  • Hydrogenate the resulting unsaturated intermediate
  • Hydrolyze the ester and amide to obtain the racemic amino acid
  • Resolve the racemate or perform asymmetric hydrogenation
  • Introduce the Fmoc protecting group

This method offers good yields but typically requires additional resolution steps to obtain the enantiomerically pure (S)-isomer.

Photooxidative Cyanation

A protecting group-free approach utilizing photooxidative cyanation has been reported for fluorinated phenylalanines and could be adapted for the target compound:

4-fluorophenylpropylamine + tetraphenylporphyrin (TPP) + light → 
Photooxidative cyanation → 
Acid-mediated hydrolysis → Racemic 2-amino-5-(4-fluorophenyl)pentanoic acid

This method provides good overall yields (around 67% for similar compounds) but requires subsequent resolution and Fmoc protection.

Fmoc Protection Strategies

Optimization for Fluorinated Amino Acids

For fluorinated amino acids like (S)-2-amino-5-(4-fluorophenyl)pentanoic acid, several considerations are important during Fmoc protection:

  • pH control : Maintaining pH between 8-9 is critical; higher pH can lead to side reactions
  • Temperature : Lower temperatures (0-5°C) during initial addition minimize side reactions
  • Solvent system : A mixed aqueous-organic system (acetonitrile/water or dioxane/water) ensures solubility
  • Reaction monitoring : HPLC or TLC monitoring ensures complete conversion without overreaction
  • Purification : Recrystallization from ethyl acetate/heptane provides high-purity product

Comparative Analysis of Preparation Methods

Yield and Scalability Comparison

The various preparation methods for this compound differ significantly in terms of yield and scalability. Table 2 provides a comparative analysis:

Method Small Scale Yield (1g) Large Scale Yield (>10g) Scalability Key Advantages/Limitations
Dynamic Kinetic Resolution 85-93% 85-90% Excellent Most practical for large scale; recycling of chiral ligand possible
Alkylation Approach 80-85% 60-70% Limited Good for small scale; problematic homogenization in larger batches
Erlenmeyer Azlactone 75-80% 70-75% Good Versatile starting materials; additional resolution required
Knoevenagel Condensation 70-80% 65-70% Moderate Simple reagents; multiple steps required
Photooxidative Cyanation 65-70% Not reported Limited Innovative approach; resolution required

Stereoselectivity Analysis

The stereochemical outcome of the different synthetic approaches varies considerably:

Method Enantiomeric Excess Additional Resolution Required Notes
Dynamic Kinetic Resolution >98% ee No Direct access to (S)-isomer
Alkylation Approach 84-98% de No Diastereoselectivity depends on reaction conditions
Erlenmeyer Azlactone Racemic Yes Enzymatic resolution can be employed
Knoevenagel Condensation Racemic Yes Asymmetric hydrogenation possible
Photooxidative Cyanation Racemic Yes Classical resolution required

Economic Considerations

From an economic perspective, the following factors impact the viability of each method:

  • Reagent costs : The DKR approach requires an expensive chiral ligand, but this can be recycled (>90% recovery)
  • Equipment requirements : Photooxidative cyanation requires specialized photochemical equipment
  • Labor intensity : Alkylation requires careful monitoring and controlled conditions
  • Purification costs : Methods yielding racemic products require additional resolution steps
  • Waste generation : DKR generates significant metal waste but allows for metal recovery

For industrial-scale production, the DKR approach appears most economically viable despite the initial investment in chiral ligands, due to their recyclability and the direct access to enantiomerically pure product.

Analytical Characterization

Spectroscopic Data

The following analytical data is representative for this compound:

¹H NMR (400 MHz, CDCl₃/CD₃OD) :
Based on related compounds, the expected chemical shifts would include:

  • δ 7.75-7.78 (m, 2H, Fmoc aromatic)
  • δ 7.58-7.63 (m, 2H, Fmoc aromatic)
  • δ 7.35-7.42 (m, 2H, Fmoc aromatic)
  • δ 7.28-7.33 (m, 2H, Fmoc aromatic)
  • δ 7.05-7.15 (m, 2H, 4-fluorophenyl)
  • δ 6.90-7.00 (m, 2H, 4-fluorophenyl)
  • δ 5.65-5.80 (d, 1H, NH)
  • δ 4.35-4.45 (m, 2H, Fmoc-CH₂)
  • δ 4.15-4.25 (m, 1H, Fmoc-CH)
  • δ 4.30-4.40 (m, 1H, α-CH)
  • δ 2.50-2.65 (m, 2H, CH₂-Ar)
  • δ 1.80-2.00 (m, 2H, CH₂)
  • δ 1.60-1.75 (m, 2H, CH₂)

¹³C NMR (100 MHz, CDCl₃) :
Expected signals would include:

  • δ 175-176 (COOH)
  • δ 160-163 (d, C-F)
  • δ 156-157 (Fmoc C=O)
  • δ 143-144 (Fmoc aromatic)
  • δ 141-142 (Fmoc aromatic)
  • δ 137-138 (4-fluorophenyl)
  • δ 129-130 (d, 4-fluorophenyl)
  • δ 127-128 (Fmoc aromatic)
  • δ 125-126 (Fmoc aromatic)
  • δ 120-121 (Fmoc aromatic)
  • δ 115-116 (d, 4-fluorophenyl)
  • δ 67-68 (Fmoc CH₂)
  • δ 53-54 (α-CH)
  • δ 47-48 (Fmoc CH)
  • δ 34-35 (CH₂-Ar)
  • δ 31-32 (CH₂)
  • δ 27-28 (CH₂)

¹⁹F NMR (376 MHz, CDCl₃) :
Expected signal at approximately δ -115 to -118 ppm (1F, 4-fluorophenyl)

Mass Spectrometry Data

Expected mass spectrometry data for C₂₆H₂₄FNO₄:

  • Exact mass: 433.5 g/mol
  • ESI-MS [M+H]⁺: 434.5 m/z
  • ESI-MS [M+Na]⁺: 456.5 m/z

Chromatographic Analysis

For purity determination and quality control, HPLC analysis is commonly employed:

Parameter Specification
Column C18 reverse phase
Mobile phase Acetonitrile/water with 0.1% TFA
Gradient Typical: 30-90% acetonitrile over 20 min
Detection UV at 220 nm and 254 nm
Retention time Compound-specific
Purity requirement ≥98%

Chemical Reactions Analysis

Types of Reactions

Fmoc-(2S)-2-amino-5-(4-fluorophenyl)pentanoic acid undergoes several types of chemical reactions:

    Deprotection: The Fmoc group can be removed under basic conditions using piperidine in dimethylformamide (DMF).

    Coupling Reactions: The amino group can participate in peptide bond formation through coupling reactions with carboxyl groups of other amino acids or peptides, using reagents like HATU or DIC.

    Substitution Reactions: The fluorine atom on the phenyl ring can undergo nucleophilic substitution reactions under specific conditions.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF.

    Coupling: HATU or DIC in the presence of a base like DIPEA.

    Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products Formed

    Deprotection: (2S)-2-amino-5-(4-fluorophenyl)pentanoic acid.

    Coupling: Peptides or peptide derivatives.

    Substitution: Various substituted phenylalanine derivatives.

Scientific Research Applications

Chemistry

Fmoc-(2S)-2-amino-5-(4-fluorophenyl)pentanoic acid is extensively used in solid-phase peptide synthesis (SPPS) due to its stability and ease of deprotection. It allows for the sequential addition of amino acids to form peptides and proteins.

Biology

In biological research, this compound is used to study protein structure and function. It serves as a building block for synthetic peptides that can be used in various assays and experiments.

Medicine

In medicinal chemistry, this compound is used to develop peptide-based drugs. Its incorporation into peptides can enhance the stability and bioavailability of therapeutic agents.

Industry

In the pharmaceutical industry, this compound is used in the synthesis of peptide-based drugs and diagnostic agents. It is also used in the development of new materials and biomolecules.

Mechanism of Action

The mechanism of action of Fmoc-(2S)-2-amino-5-(4-fluorophenyl)pentanoic acid primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential assembly of peptides.

Comparison with Similar Compounds

Halogen-Substituted Phenyl Analogs

Compounds with halogenated phenyl groups exhibit distinct electronic and steric profiles:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Purity Storage Conditions References
Fmoc-(2S)-2-amino-5-(4-fluorophenyl)pentanoic acid 4-F C₂₆H₂₄FNO₄ 449.9 ≥95% -20°C to -80°C (lyophilized)
(S)-2-(Fmoc-amino)-5-(4-chlorophenyl)pentanoic acid 4-Cl C₂₆H₂₄ClNO₄ 449.9 ≥95% -20°C (discontinued)

Key Observations :

Alkoxy-Substituted Phenyl Analogs

Methoxy groups introduce electron-donating effects and polarity:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Applications References
Fmoc-(S)-2-amino-5-(4-methoxyphenyl)pentanoic acid 4-OCH₃ C₂₇H₂₇NO₅ 445.52 1.236 Enhanced solubility in polar solvents
Fmoc-(S)-2-amino-5-(3-methoxyphenyl)pentanoic acid 3-OCH₃ C₂₅H₂₂ClNO₅ 451.9 N/A Structural studies

Key Observations :

  • The 4-methoxy derivative’s higher solubility makes it suitable for aqueous reaction conditions .
  • Meta-substitution (3-OCH₃) may reduce steric hindrance compared to para-substitution .

Alkyl-Substituted Phenyl Analogs

Alkyl groups enhance hydrophobicity and steric bulk:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Applications References
Fmoc-(S)-2-amino-5-(3-methylphenyl)pentanoic acid 3-CH₃ C₂₃H₂₆N₂O₅ 410.46 Hydrophobic peptide domains
Fmoc-2-amino-5-phenyl(2,5-dimethyl)-L-pentanoic acid 2,5-(CH₃)₂ C₂₈H₂₉NO₄ 443.54 Stabilizing β-sheet structures

Key Observations :

Non-Phenyl Modifications

Unconjugated side chains enable diverse applications:

Compound Name Modification Molecular Formula Applications References
Fmoc-(2S)-2-amino-5,5-difluoropent-4-enoic acid Difluoropentenyl N/A Conformational studies
(S)-5-Azido-2-(Fmoc-amino)pentanoic acid Azide (-N₃) C₂₀H₂₀N₄O₄ Click chemistry conjugation

Key Observations :

  • Azide-functionalized derivatives enable bioorthogonal reactions for labeling or crosslinking .
  • Difluoropentenyl groups mimic unsaturated bonds, influencing peptide backbone flexibility .

Biological Activity

Fmoc-(2S)-2-amino-5-(4-fluorophenyl)pentanoic acid is a non-canonical amino acid that plays a significant role in various biological activities, especially in the context of peptide synthesis and potential therapeutic applications. This compound is notable for its unique structural characteristics, which enhance its utility in medicinal chemistry and biochemistry.

Chemical Structure and Properties

This compound features a fluorophenyl group, which contributes to its biological activity. The presence of the fluorine atom can influence the compound's interaction with biological targets, potentially affecting its pharmacokinetic properties.

  • Molecular Formula : C₁₄H₁₈FNO₄
  • Molecular Weight : 281.30 g/mol

Biological Activities

1. Antifungal Activity

Recent studies have highlighted the antifungal properties of derivatives related to this compound. For example, compounds derived from similar structures have demonstrated significant antifungal activity against various strains of Aspergillus, with IC₅₀ values indicating their potency compared to standard antifungal treatments like fluconazole .

CompoundTarget StrainIC₅₀ (µM)Comparison to Fluconazole
7aAspergillus versicolor169.94More potent
7aAspergillus flavus176.69More potent
3aAspergillus flavus267.86Less potent

These findings suggest that modifications to the amino acid structure can enhance antifungal efficacy, providing a pathway for developing new antifungal agents.

2. Modulation of Protein Activity

This compound can serve as a building block in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). Its incorporation into peptides allows for the introduction of bioactive functionalities that can modulate protein interactions and activities .

3. Neuroprotective Potential

The compound's structural similarity to neurotransmitter precursors suggests potential neuroprotective effects. Research into related compounds indicates that they may influence neurotrophin signaling pathways, which are critical for neuronal survival and function .

Case Studies

Case Study 1: Antifungal Efficacy

In a study evaluating the antifungal properties of synthesized dipeptides containing Fmoc-protected amino acids, researchers found that certain derivatives exhibited superior antifungal activity against Aspergillus species compared to traditional antifungals. The dipeptide 7a showed significantly lower IC₅₀ values than fluconazole, indicating its potential as a more effective therapeutic option against fungal infections .

Case Study 2: Peptide Synthesis Applications

In another investigation, this compound was utilized in the synthesis of modifiable side-chain peptides. The stability of the Fmoc group under SPPS conditions facilitated the successful incorporation of this amino acid into various peptide sequences, allowing for the exploration of new therapeutic avenues .

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